molecular formula C11H22NO8P B12086608 3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B12086608
M. Wt: 327.27 g/mol
InChI Key: JUSXWTSHOQYBSD-UHFFFAOYSA-N
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Description

3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic amino acid derivative featuring a Boc (tert-butoxycarbonyl) group at position 2 and a dimethoxyphosphoryloxy substituent at position 2. The Boc group is widely used in peptide synthesis to protect amine functionalities, while the phosphoryloxy moiety may enhance solubility or act as a prodrug component for enzymatic activation .

Properties

Molecular Formula

C11H22NO8P

Molecular Weight

327.27 g/mol

IUPAC Name

3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)

InChI Key

JUSXWTSHOQYBSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO typically involves the use of phospho-aldol reactions. These reactions are known for their efficiency in forming P-C bonds, which are crucial for the synthesis of α-hydroxyphosphonates . The reaction generally involves the addition of dialkyl phosphites to aldehydes or ketones under base-promoted conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale phospho-aldol reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .

Chemical Reactions Analysis

Scientific Research Applications

N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity . The specific pathways involved depend on the biological context and the target enzymes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of Boc-protected amino acids with variable substituents. Below is a comparative analysis with three closely related analogs:

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Boc-protected amino group at position 2; hydroxyl group at position 5 on a pentanoic acid backbone.
  • Molecular Formula: C₁₀H₁₉NO₅ .
  • Molar Mass : 233.26 g/mol .
  • Properties: Limited toxicological data; stability concerns with strong oxidizers (e.g., produces NOx and CO upon decomposition) . Requires stringent handling (e.g., mechanical ventilation, protective gear) due to unstudied health risks .
4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
  • Structure: Boc-protected amino group at position 2; trifluoromethyl and methyl groups at positions 4 and 3, respectively.
  • Molecular Formula: C₁₀H₁₅F₃NO₄ .
  • Molar Mass: Not explicitly stated, but fluorine atoms significantly increase molecular weight.
  • Properties: Electronegative fluorine atoms enhance acidity and metabolic stability . No specific toxicity data available; similar handling precautions as other Boc-protected analogs .
(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
  • Structure: Boc-protected amino group at position 2; dimethyl substituents at position 3.
  • Molecular Formula: C₁₁H₂₁NO₄ .
  • Molar Mass : ~243.29 g/mol (calculated).
  • Properties: Steric hindrance from dimethyl groups may reduce reactivity compared to phosphorylated analogs .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties Applications
3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Boc (2), dimethoxyphosphoryloxy (3) C₁₁H₂₁NO₈P (est.) ~338.25 (est.) Polar phosphoryl group enhances solubility; potential prodrug activation Peptide synthesis, prodrug design
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Boc (2), hydroxyl (5) C₁₀H₁₉NO₅ 233.26 Hydroxyl group increases hydrophilicity; decomposition risks with oxidizers Intermediate in specialty chemicals
4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Boc (2), trifluoromethyl (4), methyl (3) C₁₀H₁₅F₃NO₄ ~282.23 (est.) Fluorine atoms improve metabolic stability; higher acidity Pharmaceutical intermediates
(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Boc (2), dimethyl (3) C₁₁H₂₁NO₄ 243.29 Steric hindrance reduces reactivity; standard Boc-protected amino acid Peptide synthesis, chiral building blocks

Research Findings and Functional Implications

Reactivity and Stability :

  • The phosphoryloxy group in the target compound may facilitate hydrolysis under physiological conditions, making it suitable for prodrug applications . In contrast, the trifluoromethyl analog’s stability is enhanced by fluorine’s electronegativity, reducing metabolic degradation .
  • The hydroxyl analog’s susceptibility to oxidation necessitates careful storage and handling .

Synthetic Utility :

  • Boc deprotection (e.g., via HCl in dioxane, as in ) is a common step for all analogs, highlighting their role in peptide synthesis .
  • The dimethyl analog’s steric bulk may limit its use in sterically sensitive reactions compared to the more flexible phosphorylated variant .

Toxicological Gaps: None of the compounds have comprehensive toxicological profiles. The hydroxy and trifluoro analogs explicitly note insufficient data , suggesting a need for further study.

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